1h-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride

kinase inhibitor selectivity 7-azaindole SAR dopamine receptor ligands

Researchers designing kinase inhibitors often encounter poor aqueous solubility with free base 7-azaindole scaffolds, compromising assay reproducibility. This 5-aminomethyl-7-azaindole hydrochloride directly addresses that bottleneck: • The 5-CH₂NH₂ handle enables rapid amide, sulfonamide, or reductive amination coupling for parallel SAR expansion targeting IGF-1R, JAK family, CHK1/CHK2, TAK1, and MAP4K2 kinases. • HCl salt form ensures reliable dissolution in organic-aqueous solvent mixtures, eliminating DMSO precipitation artifacts at fragment-screening concentrations (0.1-2 mM). • Position-specific substitution: 3,5-disubstituted 7-azaindoles derived from this scaffold achieve nanomolar IGF-1R potency. Do not substitute with 3- or 4-aminomethyl isomers, which redirect selectivity toward dopamine D4 or TAK1/MAP4K2, respectively. QC-verified by HPLC and NMR. Packaged in amber vials under inert atmosphere.

Molecular Formula C8H10ClN3
Molecular Weight 183.64 g/mol
CAS No. 1432754-52-3
Cat. No. B1403611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1h-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride
CAS1432754-52-3
Molecular FormulaC8H10ClN3
Molecular Weight183.64 g/mol
Structural Identifiers
SMILESC1=CNC2=NC=C(C=C21)CN.Cl
InChIInChI=1S/C8H9N3.ClH/c9-4-6-3-7-1-2-10-8(7)11-5-6;/h1-3,5H,4,9H2,(H,10,11);1H
InChIKeyIQHBSWJOZDDAIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine Hydrochloride: Kinase Inhibitor Research Profile


1H-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride (synonym: 5-aminomethyl-7-azaindole hydrochloride) is a heterocyclic building block belonging to the 7-azaindole class of kinase inhibitor scaffolds. The compound features the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core, which serves as an established hinge-binding motif in kinase inhibitor design by forming two hydrogen bonds with the kinase hinge region [1]. The 5-position aminomethyl group provides a vector for further derivatization, enabling the construction of potent inhibitors targeting diverse kinases including IGF-1R, TAK1, MAP4K2, CHK1/CHK2, and JAK family kinases [2]. As a hydrochloride salt (molecular formula C8H10ClN3; molecular weight 183.64 g/mol; MDL MFCD19382526) [3], this compound offers enhanced aqueous solubility and handling convenience compared to the free base form, facilitating its use as a synthetic intermediate in medicinal chemistry and chemical biology programs.

Scaffold 7-Azaindole hinge-binding core for kinase inhibitor synthesis
Derivatization 5-Aminomethyl handle enables focused library generation
Salt form Hydrochloride salt supports aqueous assay compatibility

Why Substitution with Other 7-Azaindole Isomers Fails


Substitution patterns on the 7-azaindole scaffold produce fundamentally divergent kinase selectivity profiles that cannot be predicted from core structure similarity alone. The 5-aminomethyl substitution directs derivatization toward specific kinase targets with distinct structure-activity relationships: 3,5-disubstituted 7-azaindoles show nanomolar potency against IGF-1R tyrosine kinase [1], while 4-substituted 1H-pyrrolo[2,3-b]pyridines exhibit preferential inhibition of TAK1 and MAP4K2 [2], and alternative substitution patterns at the 2- or 3-positions yield dopamine D4 receptor ligands rather than kinase inhibitors . Furthermore, the hydrochloride salt form provides superior aqueous solubility critical for biochemical assay reproducibility compared to free base analogs, which may precipitate under standard assay conditions. Procurement of the incorrect substitution isomer or free base form compromises both target engagement and assay consistency.

! Positional isomer (3-aminomethyl) engages dopamine receptors, not kinases – target class may shift.
! Free base form may show limited aqueous solubility, reducing assay reproducibility.
! 4-Substituted pyrrolopyridine analogs preferentially target TAK1/MAP4K2 – kinase selectivity profile may differ.

Quantitative Differentiation Evidence Versus Closest Analogs


Kinase Selectivity Profile: 5-Aminomethyl vs. 3-Aminomethyl-7-Azaindole

Positional isomerism on the 7-azaindole scaffold determines target class engagement. 5-Aminomethyl-7-azaindole (the target compound core) serves as a precursor for kinase inhibitor development [1], whereas the 3-aminomethyl-7-azaindole isomer demonstrates high affinity for dopamine D4 receptors rather than kinases, representing a complete divergence in therapeutic target class . This positional effect is attributed to differential spatial orientation of the aminomethyl group relative to the hinge-binding pyrrolopyridine nitrogen atoms.

Kinase selectivity: 5- vs 3-aminomethyl
Cross-study comparable
5-aminomethyl: kinase inhibitor precursor (IGF-1R, TAK1, MAP4K2)
3-aminomethyl: dopamine D4 receptor ligand
Positional isomer defines target class engagement
Verify substitution position at procurement
kinase inhibitor selectivity 7-azaindole SAR dopamine receptor ligands

Salt Form Solubility: Hydrochloride vs. Free Base Comparison

The hydrochloride salt form of 5-aminomethyl-7-azaindole (CAS 1432754-52-3; molecular weight 183.64 g/mol) provides enhanced aqueous solubility relative to the free base form (5-aminomethyl-7-azaindole, molecular weight 147.18 g/mol) [1]. The protonated amine moiety increases polarity and hydration, facilitating dissolution in aqueous buffers commonly used for biochemical kinase assays. The free base form may exhibit limited water solubility and variable protonation states depending on buffer pH, introducing confounding factors in concentration-response experiments.

Salt form solubility: HCl vs free base
Class-level inference
Hydrochloride salt: enhanced aqueous solubility
Free base: limited water solubility, variable protonation
Salt form ensures consistent dissolution in biochemical assays
Solubility should be confirmed in target buffer system
salt form selection aqueous solubility assay reproducibility

Scaffold Class Differentiation: 5-Substituted vs. 4-Substituted Pyrrolopyridines

Within the 1H-pyrrolo[2,3-b]pyridine chemotype, substitution position determines kinase selectivity. A library of 4-substituted 1H-pyrrolo[2,3-b]pyridines demonstrated potent inhibitory activity against TAK1 and MAP4K2, with compounds such as NG25 (compound 1) and compound 2 exhibiting dual TAK1/MAP4K2 inhibition [1]. The 5-substituted scaffold (represented by the target compound core) provides a distinct vector for derivatization toward alternative kinase targets including IGF-1R, as demonstrated by 3,5-disubstituted derivatives achieving nanomolar potency [2].

Scaffold selectivity: 5- vs 4-substituted
Cross-study comparable
5-substituted: IGF-1R preference
4-substituted: TAK1/MAP4K2 dual inhibition
Substitution position directs kinase target selectivity
Scaffold-specific procurement is essential for target-focused programs
kinase inhibitor scaffold TAK1 inhibition MAP4K2 selectivity

Vendor Purity Specifications and MDL Identifier Uniqueness

Commercial sources specify purity for 1H-pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride (CAS 1432754-52-3) at 95% minimum, with some vendors reporting 98%+ purity by HPLC . The compound is uniquely identified by MDL number MFCD19382526, which distinguishes it from positional isomers and free base forms that carry distinct MDL identifiers [1]. This unique identifier ensures procurement of the exact chemical entity rather than structurally related but functionally divergent analogs.

Identity & purity specification
Supporting evidence
CAS 1432754-52-3; MDL MFCD19382526
Purity ≥95% (up to 98%+ by HPLC)
Unique MDL prevents ordering wrong isomer
Specify MDL and purity grade when ordering
compound procurement purity specification MDL identifier

Optimal Research and Industrial Application Scenarios


Synthesis of 3,5-Disubstituted 7-Azaindole IGF-1R Inhibitors

Use this 5-aminomethyl-7-azaindole hydrochloride as the core building block for constructing 3,5-disubstituted derivatives with nanomolar potency against insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. The 5-position aminomethyl group provides a handle for amide, sulfonamide, or amine coupling reactions, while the 3-position can be independently functionalized to optimize potency and selectivity [1]. The hydrochloride salt form ensures reliable dissolution in organic-aqueous solvent mixtures during parallel synthesis workflows. Do not substitute with 3-aminomethyl or 4-substituted isomers, which direct toward alternative targets (dopamine D4 receptors or TAK1/MAP4K2, respectively) [2].

Kinase Inhibitor Fragment Library for FBDD Campaigns

Incorporate this compound into fragment-based drug discovery (FBDD) libraries as a privileged 7-azaindole hinge-binding fragment. The primary aminomethyl group enables rapid diversification via amide bond formation or reductive amination to generate fragment derivatives for SAR exploration. Studies have demonstrated that substituted 7-azaindole fragments yield measurable IC50 values in high-concentration fragment screens, with hit rates supporting their utility as kinase-biased library components [1]. The hydrochloride salt's aqueous solubility facilitates screening at fragment-relevant concentrations (typically 0.1-2 mM) without DMSO precipitation artifacts [2].

Selectivity Profiling in Multi-Kinase Inhibitor Programs

Employ this 5-substituted 7-azaindole scaffold as a control compound or reference core when assessing kinase selectivity profiles of novel inhibitors. Kinome-wide profiling has established that 4-substituted pyrrolopyridines exhibit selectivity for TAK1 and MAP4K2, while 3,5-disubstituted analogs preferentially target IGF-1R [1]. The 5-aminomethyl scaffold serves as an essential reference point for distinguishing position-dependent selectivity patterns, enabling accurate interpretation of structure-selectivity relationships and identification of off-target liabilities in lead optimization [2].

Application
Selection Property
Validation Focus
IGF-1R kinase pathway research
5-aminomethyl derivatization handle; hinge-binding 7-azaindole core
IGF-1R selectivity panel; target engagement confirmation
Fragment-based screening library construction
Privileged hinge-binding fragment; aqueous solubility for high-concentration screens
Fragment screen hit confirmation; kinome selectivity profiling
Kinase selectivity reference scaffold
Position-dependent selectivity profile (5- vs 4-substituted)
Kinome-wide profiling; off-target liability identification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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